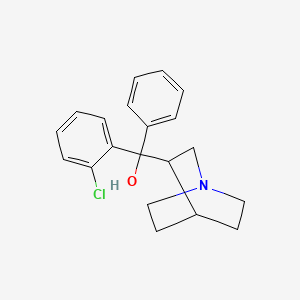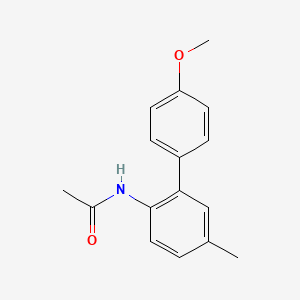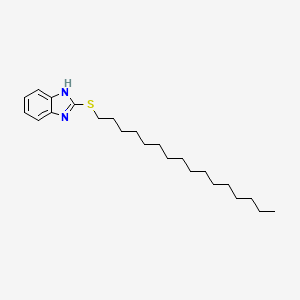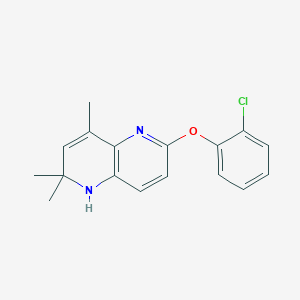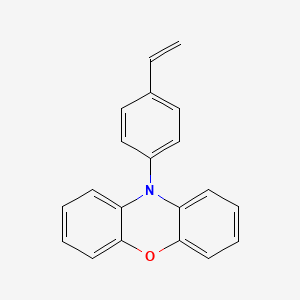
10-(4-Vinylphenyl)-10H-phenoxazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-(4-Vinylphenyl)-10H-phenoxazine is an organic compound that belongs to the phenoxazine family. Phenoxazines are known for their diverse applications in various fields, including organic electronics, photodynamic therapy, and as intermediates in organic synthesis. The unique structure of this compound, which includes a vinyl group attached to a phenyl ring, makes it a compound of interest for researchers exploring new materials and chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10-(4-Vinylphenyl)-10H-phenoxazine typically involves the reaction of phenoxazine with 4-vinylbenzyl chloride under basic conditions. The reaction is carried out in a solvent such as tetrahydrofuran (THF) with a base like potassium carbonate. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
10-(4-Vinylphenyl)-10H-phenoxazine undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The phenoxazine ring can be reduced under hydrogenation conditions to form dihydrophenoxazine derivatives.
Substitution: The vinyl group can participate in addition reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Halogens like bromine or chlorine in the presence of a catalyst such as iron(III) chloride.
Major Products
Oxidation: Formation of 4-vinylbenzaldehyde or 4-vinylbenzoic acid.
Reduction: Formation of 10-(4-ethylphenyl)-10H-phenoxazine.
Substitution: Formation of halogenated derivatives like 10-(4-bromophenyl)-10H-phenoxazine.
Wissenschaftliche Forschungsanwendungen
10-(4-Vinylphenyl)-10H-phenoxazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential use in photodynamic therapy due to its ability to generate reactive oxygen species under light irradiation.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
Wirkmechanismus
The mechanism of action of 10-(4-Vinylphenyl)-10H-phenoxazine involves its ability to interact with cellular components and generate reactive oxygen species (ROS) under light irradiation. This photodynamic activity makes it effective in targeting and killing microbial cells. The vinyl group allows for further functionalization, enhancing its interaction with biological targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Vinylphenol: Shares the vinyl group but lacks the phenoxazine ring, making it less versatile in applications.
10-(4-Ethylphenyl)-10H-phenoxazine: Similar structure but with an ethyl group instead of a vinyl group, affecting its reactivity and applications.
4-Vinylguaiacol: Contains a methoxy group, making it more hydrophilic and altering its chemical behavior
Uniqueness
10-(4-Vinylphenyl)-10H-phenoxazine stands out due to its combination of the phenoxazine core and the vinyl group, providing a unique set of chemical properties. This combination allows for diverse chemical reactions and applications, particularly in fields requiring photodynamic activity and electronic properties.
Eigenschaften
Molekularformel |
C20H15NO |
|---|---|
Molekulargewicht |
285.3 g/mol |
IUPAC-Name |
10-(4-ethenylphenyl)phenoxazine |
InChI |
InChI=1S/C20H15NO/c1-2-15-11-13-16(14-12-15)21-17-7-3-5-9-19(17)22-20-10-6-4-8-18(20)21/h2-14H,1H2 |
InChI-Schlüssel |
OSAYZYYQKRLVML-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=CC=C(C=C1)N2C3=CC=CC=C3OC4=CC=CC=C42 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


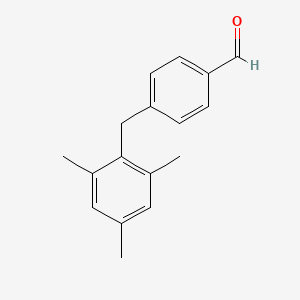
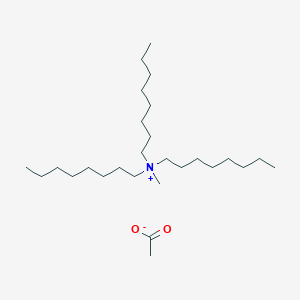
phosphanium bromide](/img/structure/B14138417.png)
![2-Chloro-3-[(propan-2-yl)oxy]anthracene-1,4-dione](/img/structure/B14138420.png)
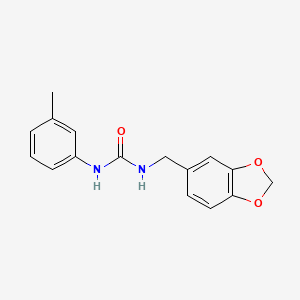
![(Z)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(naphthalen-1-yl)acetamide](/img/structure/B14138426.png)
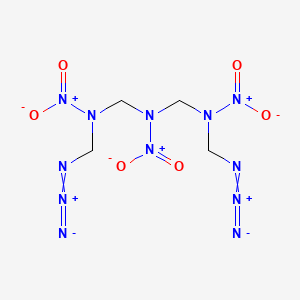
![3-[(4-Fluorophenyl)amino]-6-methylphenol](/img/structure/B14138441.png)
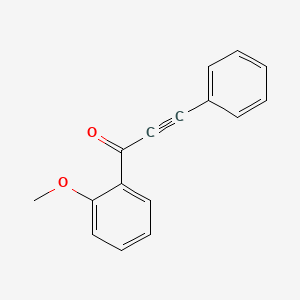
![4-[4-(methylsulfanyl)phenyl]-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B14138449.png)
